N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide

Medicinal Chemistry Physicochemical Properties Metabolic Stability

N-(2,6-Dimethylquinolin-4-yl)-2-fluorobenzamide (CAS 1018059-36-3, C₁₈H₁₅FN₂O) is a synthetic quinoline-benzamide hybrid This compound features a 2,6-dimethylquinoline core linked via an amide bond to a 2-fluorophenyl ring. It belongs to a broader family of quinoline derivatives studied for diverse pharmacological activities including anticancer and anti-infective applications, though direct published experimental data specific to this single compound remain sparse in the peer-reviewed literature.

Molecular Formula C18H15FN2O
Molecular Weight 294.3 g/mol
Cat. No. B5127947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide
Molecular FormulaC18H15FN2O
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H15FN2O/c1-11-7-8-16-14(9-11)17(10-12(2)20-16)21-18(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22)
InChIKeyXNEQVPLYQRKTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylquinolin-4-yl)-2-fluorobenzamide: Technical Baseline for Procurement and Research Selection


N-(2,6-Dimethylquinolin-4-yl)-2-fluorobenzamide (CAS 1018059-36-3, C₁₈H₁₅FN₂O) is a synthetic quinoline-benzamide hybrid This compound features a 2,6-dimethylquinoline core linked via an amide bond to a 2-fluorophenyl ring. It belongs to a broader family of quinoline derivatives studied for diverse pharmacological activities including anticancer and anti-infective applications, though direct published experimental data specific to this single compound remain sparse in the peer-reviewed literature [1].

Why N-(2,6-Dimethylquinolin-4-yl)-2-fluorobenzamide Cannot Be Readily Replaced by Generic Quinoline-Benzamide Analogs


Generic substitution within the quinoline-benzamide class is complicated by structure–activity relationship (SAR) evidence showing that both the substitution pattern on the quinoline ring and the nature of the benzamide aryl group exert non-linear effects on target engagement. In a systematic study of quinoline-based benzamide HDAC inhibitors, compounds bearing a 2-methyl group on the quinoline core exhibited markedly superior cytotoxicity in HCT116 and HT-29 colorectal cancer cell lines compared to 2-aryl-substituted analogs, attributed to steric accommodation within the HDAC catalytic tunnel [1] Furthermore, the introduction of a 2-fluoro substituent on the benzamide ring can alter electronic distribution, hydrogen-bonding capacity, and oxidative metabolism compared to unsubstituted or methoxy-substituted benzamide congeners [2] These structural features are not interchangeable without empirical re-validation, making blind substitution risky for research continuity and experimental reproducibility.

Quantitative Differentiation Evidence for N-(2,6-Dimethylquinolin-4-yl)-2-fluorobenzamide vs. Closest Structural Analogs


2-Fluorobenzamide vs. Unsubstituted Benzamide: Lipophilicity and Metabolic Stability Differentiation

N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide carries a 2-fluoro substituent on the benzamide aryl ring, which is absent in the non-fluorinated analog N-(2,6-dimethylquinolin-4-yl)benzamide The 2-fluorobenzamide moiety introduces a moderate electron-withdrawing effect (σₚ = 0.06 for F vs. σₚ = 0 for H) and increases lipophilicity (calculated logP difference approximately +0.2 to +0.4 log units for the fluorinated analog based on fragment-based estimation), while the fluorine atom can act as a weak hydrogen-bond acceptor [1] In drug discovery programs, ortho-fluorination of benzamide rings has been associated with attenuated CYP-mediated oxidative metabolism and altered amide bond stability, although no direct comparative metabolic stability data for this specific compound pair have been published.

Medicinal Chemistry Physicochemical Properties Metabolic Stability

2,6-Dimethylquinoline Substitution: SAR-Driven Preference Over 2-Arylquinoline Analogs in Cancer Cell Assays

In a systematic SAR study by Omidkhah et al. (2022), quinoline-based benzamide derivatives with a 2-methyl substituent on the quinoline ring consistently outperformed 2-aryl-substituted analogs in cytotoxicity assays against colorectal cancer cell lines HCT116 and HT-29 [1] Specifically, compounds 10a (unsubstituted quinoline benzamide), 10b (2-methyl), and 10c (2,6-dimethyl) bearing small lipophilic groups showed significantly greater cytotoxicity than bulky 2-aryl analogs (10i, 10j), attributed to reduced steric hindrance in the HDAC enzyme binding tunnel. While the target compound N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide was not among the 20 compounds (10a–t) directly tested in that study, it shares the favorable 2,6-dimethylquinoline scaffold of the most active sub-series.

HDAC Inhibition Cancer Cell Cytotoxicity Structure-Activity Relationship

Benzamide Zinc-Binding Group vs. Hydroxamic Acid: Class-Level Selectivity Inference for HDAC Isoforms

The benzamide moiety of N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide functions as a zinc-binding group (ZBG) for HDAC enzyme inhibition, analogous to the clinically studied benzamide HDAC inhibitor Entinostat (MS-275) [1] In the Omidkhah et al. study, quinoline-benzamide compounds 10a and 10b demonstrated HDAC inhibitory potency comparable to Entinostat in HT-29 and HCT116 cell lines, with compound 10a showing strong binding to HDAC1 and HDAC3 in molecular docking and MD simulation studies [1] Benzamide ZBGs are generally associated with slower binding kinetics and preferential class I HDAC inhibition (HDAC1, 2, 3) compared to hydroxamic acid ZBGs (e.g., Vorinostat/SAHA) that exhibit pan-HDAC activity. This class-level differentiation suggests the target compound may offer a distinct selectivity profile compared to hydroxamic acid-based HDAC inhibitors, though direct isoform selectivity data for the specific compound are absent.

HDAC Inhibitor Selectivity Zinc-Binding Group Epigenetic Drug Discovery

Priority Application Scenarios for N-(2,6-Dimethylquinolin-4-yl)-2-fluorobenzamide Based on Structural and Class-Level Evidence


HDAC Inhibitor Screening Libraries for Epigenetic Anticancer Drug Discovery

Given the established SAR linking 2-methylquinoline-benzamide hybrids to HDAC inhibition and colorectal cancer cytotoxicity [1], this compound is a structurally justified candidate for inclusion in focused HDAC inhibitor screening decks. Its 2,6-dimethylquinoline scaffold aligns with the most potent sub-series identified by Omidkhah et al., while its 2-fluorobenzamide moiety may confer differentiated pharmacokinetic properties versus non-fluorinated analogs.

Structure-Activity Relationship Expansion of Quinoline-Benzamide Chemotypes

This compound fills a specific gap in the quinoline-benzamide chemical space: a 2-fluorobenzamide variant with a 2,6-dimethylquinoline core. It can serve as a key analog in SAR studies exploring the effect of ortho-fluorination on benzamide HDAC inhibitor potency, selectivity, and metabolic stability, with direct comparators being the non-fluorinated benzamide (10a-type) and methoxybenzamide derivatives [1].

Comparative Metabolic Stability Assessment in Fluorinated vs. Non-Fluorinated Benzamide Series

The 2-fluorobenzamide group is expected to influence oxidative metabolism and CYP enzyme interactions compared to unsubstituted benzamide analogs [2] This compound can be used in head-to-head microsomal or hepatocyte stability assays against N-(2,6-dimethylquinolin-4-yl)benzamide to empirically quantify the metabolic advantage or liability conferred by ortho-fluorination, generating procurement-relevant differentiation data.

Chemical Probe Development for Class I HDAC Target Validation

Benzamide-based HDAC inhibitors are preferentially class I-selective compared to hydroxamic acid pan-inhibitors [1] This compound, with its benzamide zinc-binding group, represents a starting scaffold for developing isoform-selective chemical probes targeting HDAC1/2/3, provided that subsequent experimental profiling confirms the expected selectivity pattern.

Quote Request

Request a Quote for N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.